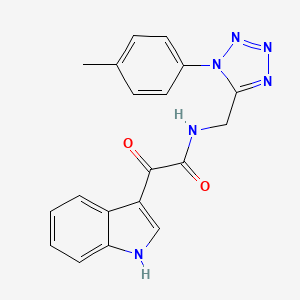
N-(2-benzoyl-4-chlorophenyl)-3,5-dinitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-benzoyl-4-chlorophenyl)-3,5-dinitrobenzamide, commonly known as BDCRB, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. BDCRB is a member of the dinitroaniline family of herbicides, which are widely used in agriculture to control weed growth. However, BDCRB has also been found to have potent antitumor activity, making it a promising candidate for cancer therapy.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
N-(2-benzoyl-4-chlorophenyl)-3,5-dinitrobenzamide, due to its complex structure, has been a subject of interest in the synthesis and characterization of various chemical compounds. Studies have detailed the synthesis of related benzamide derivatives, demonstrating their potential in generating compounds with antimicrobial and anti-inflammatory activities. For example, the design and synthesis of N-Pyrazolylbenzamide derivatives have been explored, showing significant anti-inflammatory and antimicrobial properties (A. Fatima, Ravindra G. Kulkarni, Bhagavanraju Mantipragada, 2015). Such studies underscore the versatility of benzamide compounds in medicinal chemistry, particularly in developing therapeutic agents.
Crystallography and Molecular Structure
The molecular structure and crystallography of benzamide derivatives closely related to N-(2-benzoyl-4-chlorophenyl)-3,5-dinitrobenzamide have been extensively studied to understand their conformational properties. Research in this area has provided detailed insights into the bond configurations and the spatial arrangement of molecules, which are crucial for understanding their chemical behavior and reactivity. For instance, the conformations of N—H and C=O bonds in N-(2,4-Dichlorophenyl)benzamide have been explored, revealing insights into their molecular structures (B. Gowda et al., 2008).
Biological and Pharmacological Activities
The exploration of benzamide derivatives has extended into their biological activities, including their potential use as antimicrobial and anti-inflammatory agents. The synthesis of novel compounds and their pharmacological screening have revealed the potential of these derivatives in treating various conditions. For example, the synthesis of formazans from Mannich base derivatives has demonstrated moderate antimicrobial activity, showcasing the potential of these compounds in addressing bacterial and fungal infections (P. Sah et al., 2014).
Material Science Applications
In material science, benzamide derivatives have been investigated for their utility in creating new polymers with desirable thermal and mechanical properties. The synthesis and characterization of novel aromatic polyimides, for instance, highlight the role of benzamide-based compounds in developing materials with high thermal stability and mechanical strength (M. Butt et al., 2005).
Propriétés
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-3,5-dinitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClN3O6/c21-14-6-7-18(17(10-14)19(25)12-4-2-1-3-5-12)22-20(26)13-8-15(23(27)28)11-16(9-13)24(29)30/h1-11H,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPIOFUSBWBRBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClN3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-benzoyl-4-chlorophenyl)-3,5-dinitrobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(furan-2-yl)methyl]-2-({2-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl}amino)acetamide](/img/structure/B2779055.png)
![(2Z)-3-(4-bromophenyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2779056.png)


![1-(Oxolan-2-ylmethyl)-3-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]urea](/img/structure/B2779062.png)
![4-(5-Amino-1H-imidazo[4,5-b]pyridin-2-yl)butan-1-ol](/img/structure/B2779064.png)


![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-phenoxypropanamide](/img/structure/B2779068.png)


![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide](/img/structure/B2779071.png)

![methyl 2-{[2-nitrodibenzo[b,f][1,4]oxazepin-10(11H)-yl]sulfonyl}benzenecarboxylate](/img/structure/B2779076.png)